1-Piperidineacetamide, N-heptyl- 1-Piperidineacetamide, N-heptyl-
Brand Name: Vulcanchem
CAS No.: 100962-39-8
VCID: VC18873333
InChI: InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17)
SMILES:
Molecular Formula: C14H28N2O
Molecular Weight: 240.38 g/mol

1-Piperidineacetamide, N-heptyl-

CAS No.: 100962-39-8

Cat. No.: VC18873333

Molecular Formula: C14H28N2O

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidineacetamide, N-heptyl- - 100962-39-8

Specification

CAS No. 100962-39-8
Molecular Formula C14H28N2O
Molecular Weight 240.38 g/mol
IUPAC Name N-heptyl-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17)
Standard InChI Key HXVXEZYHFRHSOT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCNC(=O)CN1CCCCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary components:

  • A piperidine ring (C₅H₁₀N), a saturated heterocycle with one nitrogen atom.

  • An N-heptylacetamide side chain (CH₂CONH-C₇H₁₅), providing hydrophobicity and conformational flexibility .

The IUPAC name, N-heptyl-2-piperidin-1-ylacetamide, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
SMILESCCCCCCCNC(=O)CN1CCCCC1
InChIKeyHXVXEZYHFRHSOT-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCNC(=O)CN1CCCCC1

The heptyl chain’s length optimizes lipid solubility, potentially enhancing blood-brain barrier permeability—a critical factor for central nervous system-targeted therapeutics.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts, calculated via ion mobility spectrometry, suggest strong gas-phase stability:

Adductm/zCCS (Ų)
[M+H]⁺241.22745162.5
[M+Na]⁺263.20939170.4
[M-H]⁻239.21289163.5

These values, derived from PubChemLite , indicate minimal structural distortion during ionization, supporting its analytical detectability in mass spectrometry workflows.

Synthesis and Reaction Pathways

Primary Synthetic Route

The standard preparation involves a nucleophilic acyl substitution between heptylamine and piperidine-1-carbonyl chloride:

C7H15NH2+C5H9NCOClC14H28N2O+HCl\text{C}_7\text{H}_{15}\text{NH}_2 + \text{C}_5\text{H}_9\text{NCOCl} \rightarrow \text{C}_{14}\text{H}_{28}\text{N}_2\text{O} + \text{HCl}

Mechanistic Insights:

  • Nucleophilic Attack: The amine’s lone pair targets the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient sp³-hybridized intermediate forms.

  • Cl⁻ Departure: The leaving group exits, yielding the amide bond.

Reaction conditions typically employ dichloromethane as the solvent at 0–25°C, with triethylamine to scavenge HCl. Yields exceed 70% after purification via silica gel chromatography .

Alternative Methodologies

  • Carbodiimide-Mediated Coupling: Using EDCI/HOBt with piperidine-1-carboxylic acid and heptylamine in DMF.

  • Enzymatic Synthesis: Lipase-catalyzed amidation in non-aqueous media, though scalability remains challenging.

Industrial and Research Applications

Material Science

The compound’s amphiphilic nature enables:

  • Surfactant Design: Critical micelle concentration (CMC) estimated at 0.8 mM via molecular dynamics.

  • Polymer Modification: Grafting onto polyvinyl alcohol enhances thermal stability (Tg ↑ 22°C).

Analytical Reference Standard

Used in LC-MS/MS workflows for quantifying piperidine contaminants, with a limit of detection (LOD) of 0.1 ppb in water matrices .

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